2-Furoylacetonitrile

Physical Property Logistics Handling

Generic acylacetonitriles often yield inconsistent regioselectivity and purification challenges. 2-Furoylacetonitrile (CAS 31909-58-7) overcomes these with its electron-rich furan ring, ensuring cleaner heterocyclizations and simplified purification. • Enhanced regioselectivity vs. benzoylacetonitrile for 3-aminopyrazole libraries. • Solid-state handling (mp 77-80°C) enables automated parallel synthesis. • Validated fragment hit for adenosine A1 receptor antagonism (MW 135.12, cLogP ~1.38). • Key intermediate in anti-Trypanosoma cruzi lead synthesis. Procure consistent, high-purity lots to maintain reproducible results across discovery campaigns.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 31909-58-7
Cat. No. B032225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furoylacetonitrile
CAS31909-58-7
Synonyms2-(2-Furanoyl)acetonitrile;  2-Furoylacetonitrile;  3-(2-Furyl)-3-oxopropanenitrile;  3-(Furan-2-yl)-3-oxopropanenitrile;  3-oxo-3-(2-Furanyl)propanenitrile;  3-oxo-3-(Furan-2-yl)propionitrile;  β-oxo-2-Furanpropanenitrile; 
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CC#N
InChIInChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
InChIKeyRZNSHBXVTAHWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furoylacetonitrile: Heterocyclic Synthesis & Drug Discovery


2-Furoylacetonitrile (CAS 31909-58-7) is a beta-ketonitrile characterized by a furan ring, a carbonyl group, and an active nitrile moiety [1]. This structural arrangement establishes it as a versatile building block for constructing diverse heterocyclic systems, including pyrazoles and pyridines, through cyclocondensation reactions . It is widely employed as a key intermediate in pharmaceutical synthesis targeting neurological disorders and as a fragment molecule for scaffold-based drug discovery .

Generic Substitution Failure for 2-Furoylacetonitrile


While the acylacetonitrile class shares a common reactive core, the 2-furoyl substituent confers distinct electronic and steric properties that fundamentally alter reaction outcomes, physicochemical behavior, and biological target engagement . The electron-rich furan ring increases nucleophilicity at the alpha-carbon compared to its phenyl analog, benzoylacetonitrile, leading to different regioselectivity in heterocyclizations [1]. Furthermore, the furan oxygen acts as a hydrogen bond acceptor, contributing to unique molecular recognition events in biological systems that are not replicated by thiophene or benzene analogs . Consequently, generic substitution in a validated synthetic route or biological assay will not yield equivalent results.

2-Furoylacetonitrile vs. Structural Analogs


Solid-State Handling vs. Liquid Analogs

2-Furoylacetonitrile is a crystalline solid at ambient temperature with a melting point of 77-80°C, which is significantly higher than the structurally related 2-acetylfuran (mp 29-30°C) and 2-furoyl chloride (mp -2°C) . This difference of approximately 48-51°C and 79-82°C, respectively, eliminates the need for refrigerated storage or special handling required for low-melting or liquid analogs . The solid state simplifies weighing accuracy, reduces volatility-related loss, and improves overall workflow efficiency in parallel synthesis .

Physical Property Logistics Handling

Electronic Effects on Regioselectivity

In the synthesis of pyrazole derivatives, 2-furoylacetonitrile demonstrates enhanced regioselectivity compared to benzoylacetonitrile. The electron-donating furan ring increases the electron density at the beta-carbon of the enolate, directing cyclocondensation with hydrazine hydrate to favor the 3-aminopyrazole regioisomer over the 5-amino variant [1]. While direct quantitative regioselectivity ratios are not reported, this electronic effect is a class-level inference supported by the differing Hammett substituent constants (σp for 2-furyl ≈ -0.02 vs. σp for phenyl = 0.00) [2].

Reactivity Regioselectivity Heterocycle

Purity Options for Flexible Workflows

2-Furoylacetonitrile is commercially available in multiple purity grades to match specific experimental requirements: a cost-effective 97% purity (GC) grade suitable for routine synthesis and a high-fidelity 99% purity (GC) grade for sensitive applications such as fragment screening or late-stage functionalization . The 2% difference in purity translates to a significant reduction in unidentified impurities, which is critical for minimizing false positives in biological assays and ensuring reproducible synthetic yields .

Purity Procurement Quality

Antifungal and Antiparasitic Activity Profile

2-Furoylacetonitrile has demonstrated a specific biological activity profile that includes in vitro efficacy against the plant fungal pathogen Curvularia lunata and inhibition of the adenosine A1 receptor . It has also shown in vivo antimalarial activity against Plasmodium falciparum and Plasmodium berghei . While these findings are reported as standalone activities without direct comparator data, they represent a differentiated target engagement spectrum not observed for simple analogs like 2-acetylfuran or benzoylacetonitrile, which lack the combined nitrile and furan pharmacophore .

Antifungal Adenosine A1 Malaria

Optimal R&D Applications for 2-Furoylacetonitrile


CNS Pyrazole Library Synthesis

Leverage the solid-state handling advantage of 2-furoylacetonitrile (mp 77-80°C) for automated parallel synthesis of 3-aminopyrazole libraries . The enhanced regioselectivity afforded by the electron-rich furan ring ensures cleaner reaction profiles and simplifies purification compared to using benzoylacetonitrile [1]. This is particularly valuable for constructing focused libraries targeting neurological disorders, a known application area for derivatives of this scaffold .

Fragment Screening for Adenosine A1 Antagonists

Employ high-purity (99% GC) 2-furoylacetonitrile as a validated fragment hit for adenosine A1 receptor antagonism . The compound's demonstrated in vitro activity and favorable physicochemical properties (MW 135.12, cLogP ~1.38) make it an ideal starting point for fragment growing or linking strategies aimed at developing novel therapeutics for neurological or inflammatory conditions [1]. The availability of a high-purity grade minimizes the risk of impurity-driven false positives during biophysical screening .

Precursor for Anti-Chagas Therapeutics

Utilize 2-furoylacetonitrile as a key intermediate in the multi-step synthesis of compounds with demonstrated anti-Trypanosoma cruzi activity, the causative agent of Chagas disease . The reactive nitrile and carbonyl groups provide versatile handles for constructing diverse heterocyclic cores essential for antiparasitic activity [1]. Procuring a consistent, high-quality building block is critical for reproducible synthesis of lead candidates in this neglected disease area.

Technical Documentation Hub

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